1H-Benzimidazole-2-carboxylic acid, 5-benzoyl-
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Overview
Description
5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the benzoyl group to a hydroxyl group.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
2-(4-Thiazolyl)benzimidazole: Lacks the thiol group but has similar antimicrobial properties.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Mebendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.
Uniqueness
5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid is unique due to its benzoyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential antimicrobial and anticancer activities make it a valuable compound in scientific research and drug development.
Properties
CAS No. |
673487-37-1 |
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Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-benzoyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)17-14(16-11)15(19)20/h1-8H,(H,16,17)(H,19,20) |
InChI Key |
GCTXYNWMEFWCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C(=O)O |
Origin of Product |
United States |
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